molecular formula C13H16ClN3O B2531358 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1092346-73-0

6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B2531358
CAS No.: 1092346-73-0
M. Wt: 265.74
InChI Key: UXONGWSDKUAQAC-UHFFFAOYSA-N
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Description

6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry.

Mechanism of Action

    Target of Action

    The primary target of 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is the β-site amyloid precursor protein-cleaving enzyme (BACE) . BACE is a critical enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients.

    Mode of Action

    The compound acts as an inhibitor of BACE . By binding to the active site of the enzyme, it prevents the cleavage of the amyloid precursor protein, thereby reducing the production of amyloid beta.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    N-Alkylation: The N-(1-methylbutyl) group can be introduced via an alkylation reaction using 1-bromobutane or a similar alkyl halide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the alkyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with modified nitrogen or alkyl side chains.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide has been investigated for a range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial agent, particularly against multidrug-resistant bacteria.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloroimidazo[1,2-a]pyridine-3-carboxamide
  • 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-chloro-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide

Uniqueness

6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-(1-methylbutyl) group and the position of the chlorine atom contribute to its unique reactivity and potential therapeutic applications.

This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific fields.

Properties

IUPAC Name

6-chloro-N-pentan-2-ylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-3-4-9(2)15-13(18)11-8-17-7-10(14)5-6-12(17)16-11/h5-9H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXONGWSDKUAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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